

The Pharmacokinetic Profile of Amprexetine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Amprexetine Hydrochloride*

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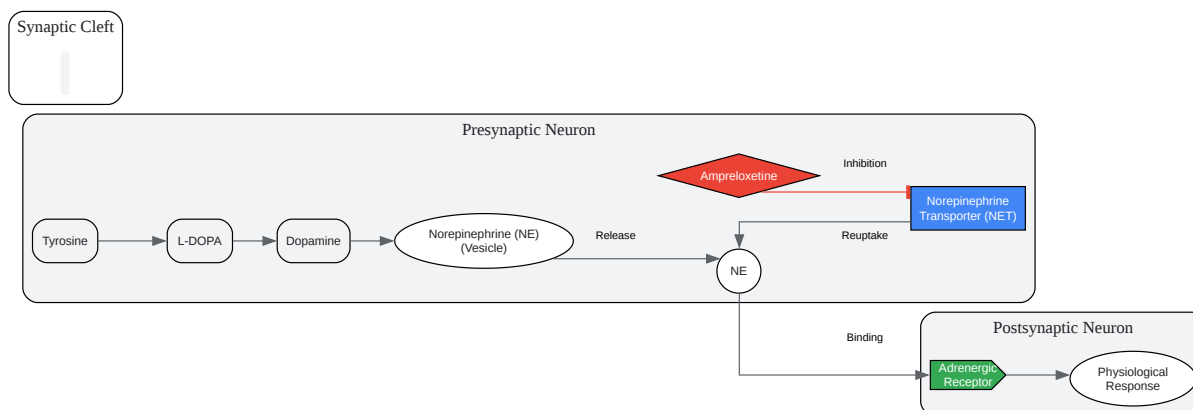
For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprexetine hydrochloride (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).^[1] By blocking the norepinephrine transporter (NET), amprexetine increases the synaptic availability of norepinephrine, a key neurotransmitter in the regulation of blood pressure.^{[2][3]} This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics of amprexetine, along with detailed experimental methodologies and visualizations to support further research and development.

Mechanism of Action

Amprexetine is a potent inhibitor of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).^[1] This selective inhibition leads to an increase in the extracellular concentrations of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. In conditions like nOH, where there is impaired release of norepinephrine, amprexetine's mechanism is intended to amplify the effect of the remaining norepinephrine, helping to maintain blood pressure upon standing.^{[2][3]}



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Figure 1: Mechanism of Action of Amprexetine.

Preclinical Pharmacokinetics

While comprehensive preclinical pharmacokinetic data for amprexetine is not widely published, key studies have characterized its *in vitro* and *in vivo* activity in rodent models.

In Vitro Transporter Inhibition

Amprexetine has demonstrated potent and selective inhibition of norepinephrine and serotonin transporters.

Transporter	Species	Parameter	Value (nM)
NET	Human	Ki	0.8
SERT	Human	Ki	3.2
NET	Rat	Ki	1.5
SERT	Rat	Ki	15

Table 1: In Vitro Transporter Inhibition Constants (Ki) of Ampreloxetine.

In Vivo Pharmacodynamics in Rats

In vivo studies in rats have established the relationship between plasma concentrations of ampreloxetine and the occupancy of norepinephrine and serotonin transporters in the central nervous system.

Transporter	Parameter	Value (ng/mL)
NET	Plasma EC50	11.7
SERT	Plasma EC50	50.8

Table 2: In Vivo Plasma EC50 for Transporter Occupancy in Rat Spinal Cord.

A representative protocol for determining in vivo transporter occupancy in rats involves the following steps:

- **Animal Model:** Male Sprague Dawley rats are used for the study.
- **Drug Administration:** Ampreloxetine is administered orally at a range of doses (e.g., 0.3 to 60 mg/kg).
- **Sample Collection:** At various time points post-dosing, blood samples are collected to determine plasma drug concentrations. Subsequently, spinal cord tissue is harvested.
- **Transporter Occupancy Measurement:** The level of NET and SERT occupancy in the spinal cord tissue is quantified using a suitable ex vivo binding assay with a radiolabeled ligand.

- **Bioanalysis:** Plasma concentrations of ampreloxetine are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** The relationship between plasma drug concentration and transporter occupancy is modeled to calculate the plasma EC50.

Clinical Pharmacokinetics

The pharmacokinetic profile of ampreloxetine has been evaluated in healthy volunteers and in patient populations with nOH, attention-deficit/hyperactivity disorder (ADHD), and fibromyalgia.

Pharmacokinetics in Healthy Subjects

Single and multiple ascending dose studies have been conducted in healthy adult subjects.

Parameter	Single Dose (2-50 mg)	Multiple Dose (4-20 mg, once daily)
Tmax (h)	8 - 12	Not explicitly stated, steady state by day 6
t1/2 (h)	30 - 40	30 - 40
AUC	Dose-proportional increase	3- to 4-fold accumulation at steady state
Cmax	Dose-proportional increase	Not explicitly stated
Metabolism	Primarily hepatic, suggested role for CYP1A2	Primarily hepatic, suggested role for CYP1A2
Elimination	Primarily through metabolism	Primarily through metabolism

Table 3: Summary of Pharmacokinetic Parameters of Ampreloxetine in Healthy Subjects.[\[4\]](#)[\[5\]](#)

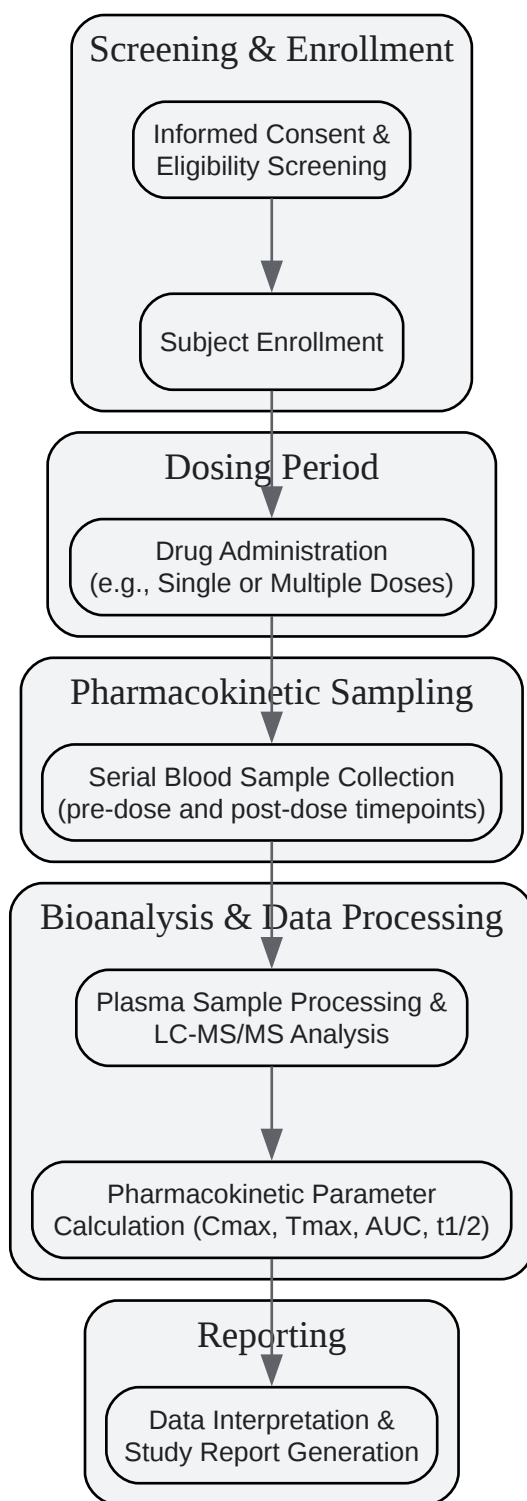
Pharmacokinetics in Patients with Neurogenic Orthostatic Hypotension

Studies in patients with nOH have demonstrated a pharmacokinetic profile consistent with that observed in healthy volunteers.

Parameter	Value
Tmax (h)	6 - 9
t1/2 (h)	30 - 40
Steady State	Reached by 2 weeks of once-daily dosing
Dose Proportionality	Plasma concentrations increased with escalating doses

Table 4: Summary of Pharmacokinetic Parameters of Ampreloxetine in Patients with nOH.[6]

A typical clinical study to evaluate the pharmacokinetics of ampreloxetine involves the following workflow:



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Figure 2: Representative Workflow of a Clinical Pharmacokinetic Study.

Bioanalytical Methods

The quantification of ampreloxetine in plasma samples is typically performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate determination of drug concentrations. The general steps of the bioanalytical method include:

- **Sample Preparation:** Protein precipitation is a common method for extracting ampreloxetine from plasma. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The mixture is centrifuged, and the supernatant is collected.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate ampreloxetine from endogenous plasma components.
- **Mass Spectrometric Detection:** The analyte is then introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, which provides high specificity and sensitivity.
- **Quantification:** A calibration curve is generated using standards of known ampreloxetine concentrations, and the concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Ampreloxetine hydrochloride exhibits a pharmacokinetic profile supportive of once-daily dosing, with a long terminal half-life and dose-proportional exposure. Its selective inhibition of the norepinephrine transporter has been demonstrated in both preclinical and clinical settings. The data summarized in this guide provide a valuable resource for researchers and drug development professionals working on ampreloxetine and other norepinephrine reuptake inhibitors. Further publication of comprehensive preclinical pharmacokinetic studies would be beneficial to fully elucidate the absorption, distribution, metabolism, and excretion properties of ampreloxetine in various animal models.

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